Cas no 2172103-41-0 (3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid)

3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid
- EN300-1580883
- 2172103-41-0
- 3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid
-
- Inchi: 1S/C32H34N2O6/c35-30(34(16-14-31(36)37)19-22-8-2-1-3-9-22)18-23-20-39-17-15-29(23)33-32(38)40-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-13,23,28-29H,14-21H2,(H,33,38)(H,36,37)
- InChI Key: MFDYZGXCMCJSJI-UHFFFAOYSA-N
- SMILES: O1CCC(C(CC(N(CC2C=CC=CC=2)CCC(=O)O)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 542.24168681g/mol
- Monoisotopic Mass: 542.24168681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 40
- Rotatable Bond Count: 11
- Complexity: 838
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 3.8
3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1580883-0.5g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1580883-5.0g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1580883-1.0g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1580883-2500mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1580883-2.5g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1580883-10000mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1580883-5000mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1580883-0.1g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1580883-10.0g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1580883-500mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}propanoic acid |
2172103-41-0 | 500mg |
$3233.0 | 2023-09-24 |
3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid Related Literature
-
1. Water
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
Additional information on 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid
Introduction to 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic Acid (CAS No. 2172103-41-0)
3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid, identified by its CAS number 2172103-41-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid incorporates several key features that make it of particular interest to researchers. The presence of a benzyl group, a fluorenylmethoxycarbonyl moiety, and an amino oxane ring suggests potential interactions with biological targets such as enzymes and receptors. These structural elements are often exploited in the design of bioactive molecules due to their ability to modulate protein function and activity.
In recent years, there has been a growing interest in the development of novel compounds with therapeutic potential. The N-benzyl group in this molecule can serve as a protective group for the amino function, allowing for selective modifications and reactions that are crucial in synthetic chemistry. Additionally, the fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis and can be removed under specific conditions, making this compound a versatile intermediate in drug discovery.
The oxan-3-ylacetamido moiety is another critical feature of this compound, contributing to its hydrophilicity and potentially influencing its solubility and bioavailability. This structural component is reminiscent of molecules found in various pharmaceuticals, where oxazolidinone rings are known for their ability to stabilize protein-protein interactions. The incorporation of such motifs into drug candidates often enhances their binding affinity and selectivity.
Recent studies have highlighted the importance of understanding the relationship between molecular structure and biological activity. The complexity of 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid makes it an attractive candidate for further investigation. Researchers have been exploring its potential as a lead compound in the development of new therapeutic agents, particularly in areas such as inflammation, cancer, and neurodegenerative diseases.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of this molecule. These methods allow for the precise assembly of functional groups, which is essential for achieving the desired biological properties.
In addition to its synthetic significance, 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid has shown promise in preclinical studies. Initial investigations have revealed that it can interact with specific biological targets, leading to modulatory effects on cellular processes. For instance, studies suggest that this compound may inhibit certain enzymes involved in inflammation pathways, making it a potential candidate for treating inflammatory disorders.
The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of this compound. Molecular modeling techniques have been used to predict how it interacts with biological targets at the atomic level. These simulations provide valuable insights into the binding mechanism and can guide the optimization process towards more potent and selective drug candidates.
The future prospects for 3-{N-benzyl-2-4-({(9H-fluoren-9-ylmethoxycarbonyl}amino)oxan- 3 -ylacetamido}propanoic acid are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential in various therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to translate these findings into tangible therapeutic benefits for patients.
In conclusion, 3-{N-benzyl- 2 -4 -({(9H-fluoren -9 - ylmethoxy carbony l } amino ) ox an - 3 - y lacet am ido } pro pan o ic ac id, with its CAS number 2172103- 41 -0, represents a significant advancement in pharmaceutical research. Its complex structure, functional groups, and potential biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions facing society today.
2172103-41-0 (3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}propanoic acid) Related Products
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 307-59-5(perfluorododecane)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)



